molecular formula C16H25NO B13706681 1-[1-(4-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(4-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B13706681
M. Wt: 247.38 g/mol
InChI Key: PQAKUYJKZUOPDE-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine is an organic compound that belongs to the class of cyclobutylamines This compound features a cyclobutyl ring substituted with a 4-methoxyphenyl group and a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 4-Methoxyphenyl Group:

    Attachment of the Butylamine Chain: The final step involves the attachment of the butylamine chain through an amination reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(4-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine
  • 1-[1-(3,4-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine

Comparison: Compared to similar compounds, 1-[1-(4-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C16H25NO/c1-12(2)11-15(17)16(9-4-10-16)13-5-7-14(18-3)8-6-13/h5-8,12,15H,4,9-11,17H2,1-3H3

InChI Key

PQAKUYJKZUOPDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)OC)N

Origin of Product

United States

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